1-(Fmoc-amino)cyclohexanecarboxylic acid

Vue d'ensemble

Description

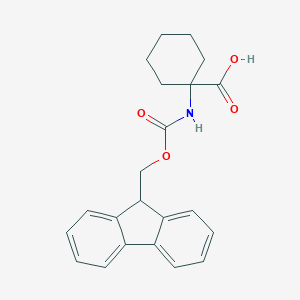

1-(Fmoc-amino)cyclohexanecarboxylic acid is a synthetic compound widely used in organic synthesis, pharmaceuticals, and agrochemicals. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a cyclohexane ring, which is further connected to a carboxylic acid group. This compound is particularly significant in peptide synthesis due to its role as a building block for creating complex peptide structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Fmoc-amino)cyclohexanecarboxylic acid is typically synthesized through a multi-step process involving the protection of the amino group with the Fmoc group. The general synthetic route includes:

Protection of the Amino Group: The amino group on cyclohexanecarboxylic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the protection reaction under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Fmoc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Substitution: Alcohols or amines in the presence of coupling agents

Major Products:

Deprotected Amino Acid: Free amino group after Fmoc removal.

Peptide Chains: Extended peptide sequences through coupling reactions.

Esters and Amides: Formed through substitution reactions

Applications De Recherche Scientifique

Peptide Synthesis

1-(Fmoc-amino)cyclohexanecarboxylic acid is predominantly used as a protective group in solid-phase peptide synthesis. The Fmoc group allows for the selective modification of amino acids during synthesis without interfering with other functional groups. This application is critical for producing peptides with specific sequences and functionalities, which are essential in pharmaceutical development and biological research.

Drug Development

This compound is integral to the design of peptide-based drugs. Its ability to enhance the stability and bioavailability of pharmaceutical compounds makes it valuable in medicinal chemistry. Research indicates that peptides synthesized using this compound can exhibit improved pharmacokinetic properties, making them more effective as therapeutic agents .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This capability is essential for creating targeted therapies, such as antibody-drug conjugates, which can deliver drugs specifically to cancer cells while minimizing effects on healthy tissues .

Organic Synthesis

As a reagent in organic synthesis, this compound aids researchers in exploring new chemical reactions and developing novel compounds. Its unique structure allows for various transformations that can lead to the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Material Science

In material science, this compound is utilized in developing functional materials such as polymers and nanomaterials. These materials have applications in electronics, coatings, and drug delivery systems, showcasing the compound's versatility beyond traditional chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(Fmoc-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptide chains .

Comparaison Avec Des Composés Similaires

1-(Fmoc-amino)cyclopentanecarboxylic acid: Similar structure with a cyclopentane ring instead of cyclohexane.

1-(Fmoc-amino)cycloheptanecarboxylic acid: Similar structure with a cycloheptane ring.

Fmoc-protected amino acids: General class of compounds with Fmoc-protected amino groups

Uniqueness: 1-(Fmoc-amino)cyclohexanecarboxylic acid is unique due to its specific ring size, which can influence the conformational properties of the resulting peptides. The cyclohexane ring provides a distinct steric environment that can affect the folding and stability of peptide structures .

Activité Biologique

1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac) is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural properties and potential applications in peptide synthesis and drug development. This article explores the biological activity of Fmoc-Ac, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C22H23NO4 and a molecular weight of 365.43 g/mol. The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The cyclohexane ring introduces conformational rigidity, which can influence the compound's biological interactions.

The biological activity of Fmoc-Ac is primarily associated with its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions while preventing side reactions that could compromise the integrity of peptide chains. The cyclohexane moiety contributes to the conformational stability of peptides, potentially enhancing their biological activity through improved binding affinity to target proteins.

Key Mechanisms:

- Peptide Synthesis : Fmoc-Ac serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with specific functionalities.

- Conformational Stability : The rigid structure provided by the cyclohexane ring can stabilize secondary structures such as alpha-helices and beta-sheets in peptides, enhancing their functional properties.

Biological Applications

This compound has been investigated for various biological applications, particularly in drug development and molecular imaging.

1. Drug Development

- Peptide Therapeutics : Fmoc-Ac is utilized in designing peptide therapeutics that target specific receptors or enzymes. Its ability to form stable structures makes it an attractive candidate for developing drugs with enhanced efficacy and reduced side effects.

- Protease Inhibitors : Research has indicated that derivatives of Fmoc-Ac can act as protease inhibitors, which are crucial in treating viral infections such as dengue and West Nile virus. These compounds exhibit low micromolar inhibitory potency against serine proteases while maintaining selectivity and low cytotoxicity .

2. Molecular Imaging

- Radiolabeled Peptides : Fmoc-Ac is used in synthesizing radiolabeled peptides for imaging applications, particularly targeting prostate-specific membrane antigen (PSMA) in prostate cancer diagnostics. Studies have shown that radiotracers incorporating Fmoc-Ac demonstrate high tumor-to-background ratios, making them effective for imaging tumor sites .

Case Studies

Several studies highlight the biological activity and applications of this compound:

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIVAWBKUQJNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373232 | |

| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-54-6 | |

| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.